

InChI key for Phendioxan UVEKKXRFQCNLQE-DNQXCXABSA-N

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Compound of Interest

Compound Name: *Phendioxan*

Cat. No.: *B1680296*

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In-depth Technical Guide: Phendioxan

InChI Key: UVEKKXRFQCNLQE-DNQXCXABSA-N

Compound Name: **Phendioxan**

An in-depth analysis of the provided InChI key, UVEKKXRFQCNLQE-DNQXCXABSA-N, in major chemical databases such as PubChem, ChEMBL, and ChemSpider did not yield a definitive identification of a specific chemical compound. The InChI key provided appears to be a specific stereoisomer of a compound related to **Phendioxan**, for which public information is not readily available. The following guide is based on the available information for the general structure of **Phendioxan** and related analogs, which are known for their interaction with adrenergic receptors.

Core Compound Analysis: Phendioxan Analogs

Phendioxan and its derivatives are a class of chemical compounds that have been investigated for their pharmacological activities, primarily as antagonists of alpha-1 adrenergic receptors. These receptors are involved in the sympathetic nervous system and play a crucial role in smooth muscle contraction, particularly in blood vessels and the prostate.

Table 1: Physicochemical Properties of a Representative **Phendioxan** Analog

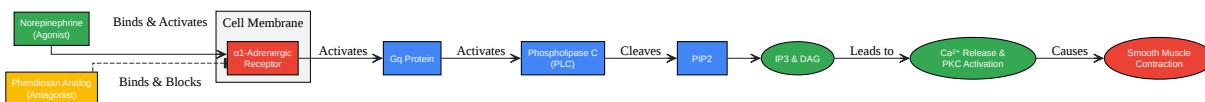
Property	Value	Source
Molecular Formula	C ₂₅ H ₂₇ NO ₅	[1]
Molecular Weight	421.49 g/mol	[1]
Stereocenter Count	2	[1]
IUPAC Name	N-(2-(2,6-dimethoxyphenoxy)ethyl)-2,3-dihydro-3-phenyl-1,4-benzodioxin-2-methanamine	[1]

Mechanism of Action and Signaling Pathways

Phendioxan analogs primarily function as competitive antagonists of $\alpha 1$ -adrenergic receptors. This antagonism prevents the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to these receptors. The blockade of $\alpha 1$ -adrenergic receptors leads to the relaxation of smooth muscles.

The signaling pathway associated with $\alpha 1$ -adrenergic receptor activation involves the Gq alpha subunit of a heterotrimeric G protein. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). The antagonistic action of **Phendioxan** analogs inhibits this entire cascade.

Diagram 1: Simplified Signaling Pathway of $\alpha 1$ -Adrenergic Receptor Antagonism by **Phendioxan** Analogs



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Caption: Antagonism of the α 1-adrenergic receptor by **Phendioxan** analogs.

Experimental Protocols

Detailed experimental protocols for the specific InChI key provided are not available. However, the evaluation of α 1-adrenergic receptor antagonists typically involves the following experimental setups:

3.1. Radioligand Binding Assays

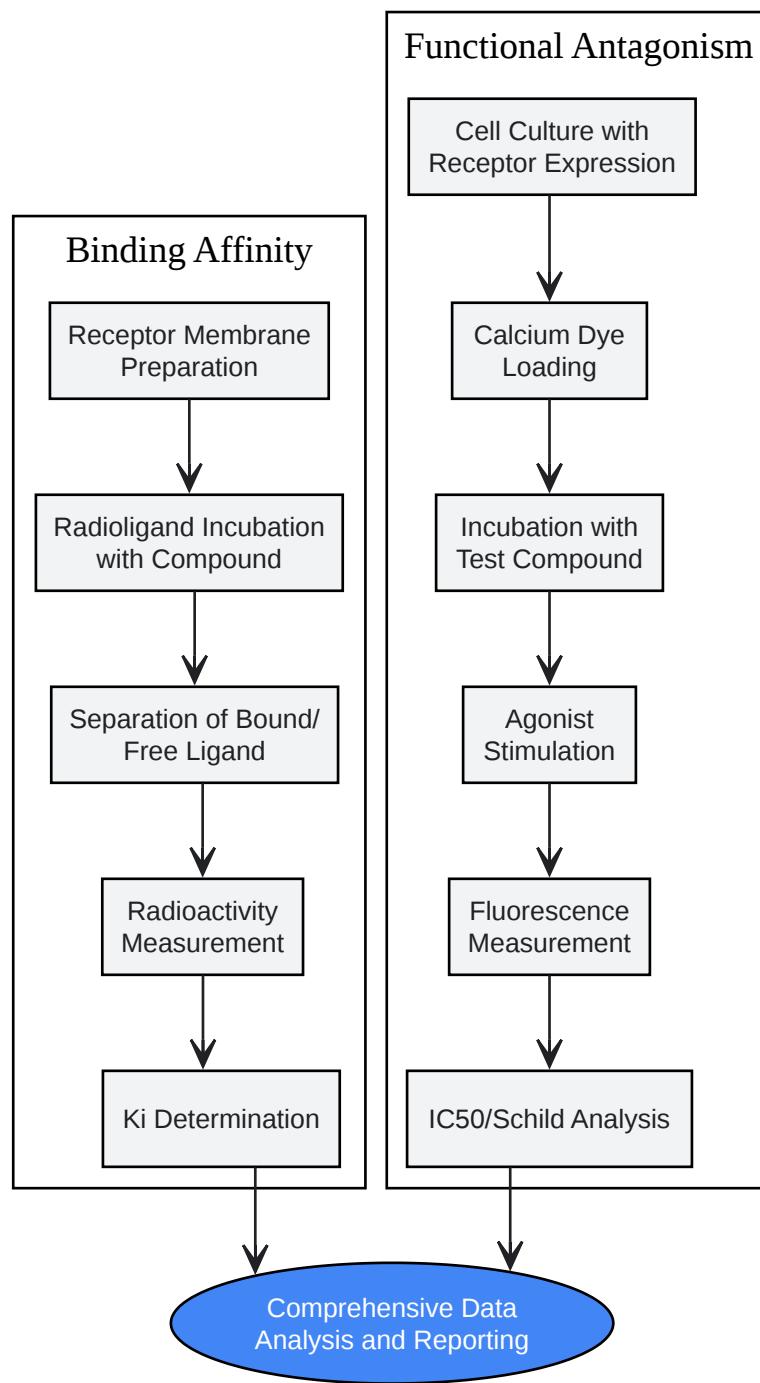
- Objective: To determine the binding affinity of the compound for α 1-adrenergic receptors.
- Methodology:
 - Prepare cell membranes expressing the α 1-adrenergic receptor subtype of interest (e.g., α 1A, α 1B, α 1D).
 - Incubate the membranes with a radiolabeled ligand (e.g., [3 H]prazosin) in the presence of varying concentrations of the unlabeled test compound (**Phendioxan** analog).
 - After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
 - Measure the radioactivity of the filters to determine the amount of bound radioligand.
 - Calculate the inhibition constant (Ki) from the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand).

3.2. Functional Assays (Calcium Mobilization)

- Objective: To assess the functional antagonism of the compound on receptor-mediated signaling.
- Methodology:
 - Culture cells stably expressing the α 1-adrenergic receptor.

- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- Pre-incubate the cells with the test compound (**Phendioxan** analog) at various concentrations.
- Stimulate the cells with an α 1-adrenergic agonist (e.g., phenylephrine).
- Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.
- Determine the potency of the antagonist by calculating the Schild regression analysis or the IC50 for the inhibition of the agonist-induced response.

Diagram 2: General Experimental Workflow for α 1-Antagonist Evaluation

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Caption: Workflow for assessing α 1-adrenergic antagonist properties.

Quantitative Data

Due to the lack of a specific compound identification for the provided InChI key, quantitative data from experimental studies cannot be presented. For known α 1-adrenergic antagonists, such data would typically be summarized as follows:

Table 2: Hypothetical Quantitative Data for an α 1-Adrenergic Antagonist

Assay Type	Receptor Subtype	Parameter	Value (nM)
Radioligand Binding	α 1A	Ki	1.5
Radioligand Binding	α 1B	Ki	10.2
Radioligand Binding	α 1D	Ki	5.8
Functional Assay	α 1A	IC50	2.1
Functional Assay	α 1B	IC50	15.5
Functional Assay	α 1D	IC50	8.3

Conclusion for Researchers and Drug Development Professionals

The InChI key UVEKKXRFQCNLQE-DNQXCXABSA-N likely corresponds to a specific stereoisomer of a **Phendioxan** derivative. While detailed public information for this exact molecule is unavailable, the general class of **Phendioxan** analogs are recognized for their potent α 1-adrenergic receptor antagonism. For researchers and drug development professionals, this class of compounds holds potential for therapeutic applications where the blockade of α 1-adrenergic receptors is beneficial, such as in the treatment of hypertension and benign prostatic hyperplasia. Further investigation would require the synthesis and characterization of the specific stereoisomer to determine its precise pharmacological profile, including its binding affinity, functional potency, and selectivity for different α 1-adrenergic receptor subtypes. The experimental workflows provided offer a standard approach for such an evaluation.

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References

- 1. PubChem [pubchem.ncbi.nlm.nih.gov]
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